molecular formula C14H11NO B1621410 3-Isocyano-4-methoxybiphenyl CAS No. 730964-89-3

3-Isocyano-4-methoxybiphenyl

Cat. No.: B1621410
CAS No.: 730964-89-3
M. Wt: 209.24 g/mol
InChI Key: QUYXFKCKLGJMJC-UHFFFAOYSA-N
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Description

3-Isocyano-4-methoxybiphenyl is an organic compound with the molecular formula C14H11NO It is characterized by the presence of an isocyanate group (-NCO) and a methoxy group (-OCH3) attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyano-4-methoxybiphenyl typically involves the reaction of 4-methoxybiphenyl with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate chloroformate, which then reacts with an amine to form the isocyanate group. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the careful handling of phosgene, a highly toxic reagent, and the implementation of safety measures to protect workers and the environment.

Chemical Reactions Analysis

Types of Reactions: 3-Isocyano-4-methoxybiphenyl can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 3-isocyano-4-formylbiphenyl.

    Reduction: The isocyanate group can be reduced to an amine group, yielding 3-amino-4-methoxybiphenyl.

    Substitution: The isocyanate group can react with nucleophiles such as alcohols or amines to form urethanes or ureas, respectively.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Nucleophiles like methanol (CH3OH) or aniline (C6H5NH2) under mild conditions.

Major Products Formed:

    Oxidation: 3-Isocyano-4-formylbiphenyl.

    Reduction: 3-Amino-4-methoxybiphenyl.

    Substitution: Urethanes or ureas depending on the nucleophile used.

Scientific Research Applications

3-Isocyano-4-methoxybiphenyl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its isocyanate group is highly reactive, making it useful in the formation of polymers and other materials.

    Biology: Investigated for its potential as a biochemical probe due to its ability to form stable covalent bonds with nucleophilic sites in proteins and other biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including coatings, adhesives, and elastomers.

Mechanism of Action

The mechanism of action of 3-Isocyano-4-methoxybiphenyl involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophiles, such as amines and alcohols, through a nucleophilic addition-elimination mechanism. The methoxy group can also participate in various chemical transformations, enhancing the compound’s versatility in synthetic applications.

Molecular Targets and Pathways: In biological systems, this compound can target nucleophilic sites in proteins, leading to the formation of stable adducts. This property is exploited in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

    4-Isocyano-3-methoxybiphenyl: Similar structure but with different positioning of the isocyanate and methoxy groups.

    3-Isocyano-4-hydroxybiphenyl: Contains a hydroxyl group instead of a methoxy group.

    3-Isocyano-4-methylbiphenyl: Contains a methyl group instead of a methoxy group.

Uniqueness: 3-Isocyano-4-methoxybiphenyl is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The methoxy group can influence the electronic properties of the biphenyl system, affecting the compound’s behavior in chemical reactions and its interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-isocyano-1-methoxy-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-15-13-10-12(8-9-14(13)16-2)11-6-4-3-5-7-11/h3-10H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYXFKCKLGJMJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374792
Record name 3-Isocyano-4-methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730964-89-3
Record name 3-Isocyano-4-methoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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